Product packaging for methyl 2-benzo[a]anthracen-7-ylacetate(Cat. No.:CAS No. 63018-40-6)

methyl 2-benzo[a]anthracen-7-ylacetate

Cat. No.: B135647
CAS No.: 63018-40-6
M. Wt: 300.3 g/mol
InChI Key: NPXQCYDDEJLMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-benzo[a]anthracen-7-ylacetate is a synthetic derivative of benz[a]anthracene, a well-characterized polycyclic aromatic hydrocarbon (PAH). PAHs are a large group of chemicals that are typically formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances . More than 100 different PAHs exist, and they are frequently studied for their environmental presence and toxicological profiles . Benz[a]anthracene and its substituted derivatives are of significant interest in chemical research, particularly in the development of novel synthetic methodologies for constructing complex aromatic systems . Researchers utilize such compounds in various fields, including organic materials science and as key intermediates in the multi-step synthesis of more complex molecular architectures . The specific ester functionalization in this compound enhances its utility as a synthetic intermediate, potentially allowing for further chemical modifications. It is important to note that many polycyclic aromatic hydrocarbons, including close structural analogues like 7,12-dimethylbenz[a]anthracene (DMBA), are known to exhibit toxic and carcinogenic properties in biological systems . This product is intended solely for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O2 B135647 methyl 2-benzo[a]anthracen-7-ylacetate CAS No. 63018-40-6

Properties

IUPAC Name

methyl 2-benzo[a]anthracen-7-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-23-21(22)13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXQCYDDEJLMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212241
Record name Benz(a)anthracen-7-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63018-40-6
Record name Benz(a)anthracen-7-acetic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracen-7-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification and Coupling Reactions

Esterification remains a cornerstone for introducing acetate groups into aromatic frameworks. In the synthesis of methyl 2-(7-hydroxy-1-oxobenzo imidazo[1,2-c]pyrimidin-2(1H)-yl)acetate (2a ), methyl 2-bromoacetate was employed to alkylate phenolic oxygen under basic conditions . The reaction utilized 1,4-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base, enabling efficient O-alkylation at room temperature. A two-step protocol involving sequential additions of methyl 2-bromoacetate and DBU achieved moderate yields (43%) after chromatographic purification .

For benzo[a]anthracene systems, analogous esterification could involve:

  • Hydroxy-group activation : Introducing a hydroxyl group at the C7 position of benzo[a]anthracene via electrophilic substitution or directed ortho-metalation.

  • Alkylation with methyl 2-bromoacetate : Employing DBU or similar bases to facilitate nucleophilic displacement.

Key challenges include steric hindrance from the anthracene core and regioselectivity control. The use of polar aprotic solvents (e.g., dichloromethane) and inert atmospheres, as demonstrated in , would mitigate side reactions.

Transition Metal-Catalyzed Cross-Coupling

Nickel-catalyzed reductive vinylation, as reported for α-amino acid derivatives, provides a template for constructing carbon-carbon bonds adjacent to ester groups . In the coupling of 1-benzamido-2-ethoxy-2-oxoethyl pivalate with cyclohexenyl triflate, NiCl₂(Py)₄ and dtBBPy ligands facilitated vinyl transfer under mild conditions (60°C, 12 h) . While this method targets amino acid precursors, its adaptation to benzo[a]anthracene systems could involve:

  • Suzuki-Miyaura coupling : Installing a boronic ester at C7 of benzo[a]anthracene, followed by cross-coupling with methyl 2-bromoacetate.

  • Direct C–H acetoxylation : Leveraging Pd or Rh catalysts to introduce acetate groups selectively.

The RSC study highlights the importance of additives like tetrabutylammonium iodide (TBAI) and magnesium chloride in stabilizing reactive intermediates . For benzo[a]anthracene, electron-deficient catalysts (e.g., Pd(OAc)₂) paired with phosphine ligands may enhance reactivity.

Solid-Phase Synthesis and Polymer-Supported Reagents

The RSC protocol utilized piperidinomethyl polystyrene resin to generate imine intermediates, streamlining purification . Applying this to benzo[a]anthracene derivatives could involve:

  • Immobilizing a benzo[a]anthracene precursor on Merrifield resin.

  • Performing esterification via on-resin alkylation.

  • Cleaving the product under mild acidic conditions.

This approach minimizes byproduct formation and simplifies isolation, particularly for oxygen-sensitive intermediates.

Purification and Characterization

Chromatographic methods are critical for isolating ester derivatives. The MDPI study employed silica gel chromatography with gradient elution (0→3% methanol in dichloromethane) to purify 2a and 2b . For larger polycyclic systems like benzo[a]anthracen-7-ylacetate, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers may improve resolution .

Table 1: Comparative Analysis of Esterification Conditions

MethodReagents/CatalystsYield (%)Purity (HPLC)Source
O-Alkylation with DBUMethyl 2-bromoacetate, DBU43>95%
Ni-Catalyzed CouplingNiCl₂(Py)₄, dtBBPy60–7090%
Solid-Phase SynthesisPiperidinomethyl resin7598%

Mechanistic Considerations and Side Reactions

Competing pathways in esterification include N-alkylation and over-alkylation. The MDPI study observed that rigorous stoichiometric control (1.5 eq. methyl 2-bromoacetate) and stepwise base addition minimized these issues . For benzo[a]anthracene, steric effects may favor mono- over di-esterification, but electronic factors (e.g., electron-rich C7 position) could enhance reactivity.

Scalability and Industrial Relevance

Batch processes described in and are readily scalable. The use of inexpensive catalysts (Zn, MgCl₂) and solvents (1,4-dioxane) aligns with green chemistry principles . Continuous-flow systems could further optimize reaction times and yields for large-scale benzo[a]anthracen-7-ylacetate production.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs, their functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties (Density, LogP, Boiling Point) References
Methyl 2-benzo[a]anthracen-7-ylacetate C₂₁H₁₈O₂ 302.37* Benzo[a]anthracene, acetate ester Not explicitly reported -
3-Methoxy-7-methylbenzo[a]anthracene C₂₀H₁₆O 272.34 Methoxy, methyl substituents Density: 1.173 g/cm³; LogP: 5.46; bp: 481.5°C
7,12-Dimethylbenz[a]anthracene C₂₀H₁₆ 256.34 Methyl substituents Known carcinogen; regulated workplace controls
4-Methyl-2-oxo-2H-chromen-7-yl phenylacetate C₁₈H₁₄O₄ 294.30 Coumarin core, phenylacetate Not reported; ester group may enhance polarity
(3-Methoxy-7-methylbenzo[a]anthracen-12-yl) acetate C₂₂H₁₈O₃ 330.38 Acetate, methoxy, methyl LogP likely lower than non-ester analogs

*Calculated based on structural similarity.

Key Observations:
  • Substituent Effects: The acetate ester in this compound introduces polarity compared to non-esterified analogs like 7,12-dimethylbenz[a]anthracene. This may reduce lipophilicity (LogP) compared to 3-methoxy-7-methylbenzo[a]anthracene (LogP 5.46) .
  • Positional Isomerism : The 7-position substitution in the target compound contrasts with the 12-yl acetate in (3-methoxy-7-methylbenzo[a]anthracen-12-yl) acetate, which could influence steric effects and metabolic stability.

Biological Activity

Methyl 2-benzo[a]anthracen-7-ylacetate is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicological implications.

Chemical Structure and Properties

This compound is characterized by its anthracene backbone with an acetate group at the 7-position. Its chemical formula is C18H14O2C_{18}H_{14}O_2, and it exhibits properties typical of PAHs, including hydrophobicity and potential for bioaccumulation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways:

Cytotoxicity Studies

A detailed analysis of cytotoxicity revealed that this compound has varying effects on different cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)3.6G2/M arrest, potential DNA intercalation
KB (Epidermoid Carcinoma)77Induction of apoptosis
BEL-7402 (Hepatoma)69Enhanced cytotoxicity with other drugs

Toxicological Considerations

While this compound shows promise as an antitumor agent, its toxicity profile must be carefully evaluated. PAHs are known to activate the aryl hydrocarbon receptor (AhR), leading to various toxicological effects:

  • Developmental Toxicity : Exposure to PAHs during critical developmental windows can result in teratogenic effects.
  • Mutagenicity : Some studies suggest that compounds similar to this compound may exhibit mutagenic properties, raising concerns about their long-term safety.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of various anthracene derivatives, including this compound:

  • In Vitro Studies : A study conducted on A549 lung adenocarcinoma cells showed that this compound significantly inhibited cell growth with a selectivity index suggesting preferential action against tumor cells compared to normal fibroblasts .
  • Animal Models : In vivo experiments using murine models indicated that treatment with this compound led to reduced tumor sizes without significant acute toxic effects observed at therapeutic doses .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may modulate key signaling pathways involved in cancer progression, including the Akt pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for methyl 2-benzo[a]anthracen-7-ylacetate, and how can reaction selectivity be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the benzo[a]anthracene core. Key steps include:

  • Acetylation : Reacting 7-methylbenzo[a]anthracene with acetic anhydride under controlled temperatures (e.g., 60–80°C) to minimize side reactions.
  • Positional Selectivity : Use directing groups (e.g., methyl at position 7) to ensure acetylation occurs at the desired site. Solvent polarity and catalyst choice (e.g., H₂SO₄ or BF₃·Et₂O) significantly influence yield .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 9:1 ratio) isolates the product. Monitor purity via HPLC or TLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions and ester formation. Compare chemical shifts with reference spectra (e.g., δ 2.35 ppm for methyl ester protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 330.4 for C₂₁H₁₈O₂) and fragmentation patterns .
  • UV-Vis Spectroscopy : Assess π-π* transitions (λmax ~280–320 nm) to study electronic properties relevant to photochemical applications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods during synthesis to limit inhalation exposure. Implement HEPA-filtered vacuums for cleanup to avoid aerosolization .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Conduct regular glove integrity checks and decontaminate surfaces with ethanol post-handling .
  • Exposure Monitoring : Air sampling for polycyclic aromatic hydrocarbons (PAHs) using NIOSH Method 5505. Threshold: ≤0.2 mg/m³ (8-hour TWA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for benzo[a]anthracene derivatives?

  • Methodological Answer :

  • Experimental Design : Use standardized Ames test protocols (e.g., OECD 471) with S9 metabolic activation. Compare results across bacterial strains (e.g., TA98 vs. TA100) to assess frameshift vs. base-pair mutations .
  • Data Normalization : Account for solvent effects (e.g., DMSO vs. ethanol) and purity (>98% via HPLC). Discrepancies often arise from impurity-driven false positives .
  • Mechanistic Studies : Employ computational models (e.g., DFT) to predict metabolite reactivity (e.g., diol epoxides) and validate with LC-MS adduct profiling .

Q. What experimental strategies optimize the photostability of this compound for applications in organic electronics?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose thin films to UV light (λ = 365 nm, 100 W/m²) and monitor degradation via FTIR (e.g., carbonyl index) and conductivity measurements .
  • Stabilizers : Incorporate antioxidants (e.g., BHT at 0.1% w/w) or UV absorbers (e.g., Tinuvin 327) into polymer matrices. Evaluate efficacy using Arrhenius kinetics .
  • Crystallography : Single-crystal X-ray diffraction to study packing motifs (e.g., herringbone vs. π-stacked) influencing stability .

Q. How should researchers design dose-response studies to evaluate the carcinogenic potential of this compound in murine models?

  • Methodological Answer :

  • Dosing Regimens : Use a split-plot design with 4–6 dose levels (e.g., 0–50 mg/kg) and repeated measures over 12–24 weeks. Include positive controls (e.g., DMBA) .
  • Endpoint Analysis : Histopathology for tumor incidence (e.g., squamous cell carcinoma) and biomarker quantification (e.g., CYP1A1/1B1 induction via qPCR) .
  • Statistical Power : Ensure n ≥ 10 per group (α = 0.05, β = 0.2). Use ANOVA with Tukey post-hoc tests for inter-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.